N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

描述

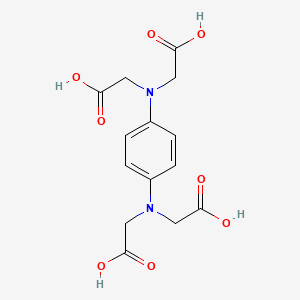

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid is a synthetic organic compound with the molecular formula C14H16N2O8. It is known for its chelating properties, which allow it to bind to metal ions, making it useful in various scientific and industrial applications. This compound is characterized by its ability to form stable complexes with metal ions, which is crucial in many chemical processes.

准备方法

Synthetic Routes and Reaction Conditions: N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

Nitration: 1,4-Phenylenediamine is nitrated to form 1,4-dinitrobenzene.

Reduction: The nitro groups are reduced to amine groups, yielding 1,4-phenylenediamine.

Carboxymethylation: The amine groups are then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid.

Industrial Production Methods: Industrial production of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

化学反应分析

Types of Reactions: N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary chemical behavior.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the amine groups.

Substitution: The carboxyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Chelation: Metal ions such as Fe(III), Cu(II), and Zn(II) are common reagents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Major Products:

Chelation Products: Metal complexes of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, often involving the amine groups.

科学研究应用

Chemical Properties and Structure

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid is characterized by its ability to form stable complexes with metal ions due to its four carboxylic acid groups and two amine functionalities. This structure allows it to act as a powerful chelator, effectively binding to various metal ions.

Biochemical Applications

Metal Ion Chelation in Biochemistry

- Enzyme Inhibition : PDTA is utilized in biochemical assays to inhibit metal-dependent enzymes. By sequestering metal ions, it can prevent enzymatic reactions that require these metals as cofactors. For example, it has been shown to inhibit metalloproteinases and other metalloproteins essential for various biological processes .

- Cell Culture : In cell culture applications, PDTA helps in maintaining the viability of cells by preventing the aggregation of calcium-dependent cell adhesion molecules (cadherins). This property is particularly useful in maintaining single-cell suspensions during experiments .

Analytical Chemistry Applications

- Complexometric Titrations : PDTA is employed in complexometric titrations to determine the concentration of metal ions in solution. Its ability to form stable complexes with divalent and trivalent metals makes it an ideal candidate for this purpose.

- Environmental Monitoring : In environmental chemistry, PDTA is used to assess the bioavailability of heavy metals in sediments and soils. Its chelation properties allow researchers to evaluate how much metal is available for absorption by organisms .

Industrial Applications

Water Treatment

PDTA finds applications in water treatment processes where it acts as a sequestering agent for metal ions, preventing scale formation and corrosion in pipes and equipment. This application is crucial in industries such as power generation and manufacturing where water quality is paramount .

Agricultural Uses

In agriculture, PDTA can be used to improve nutrient availability in soils by chelating essential micronutrients like iron and manganese. This enhances plant uptake and promotes healthier crop yields .

Case Study 1: Enzyme Inhibition

A study demonstrated that PDTA effectively inhibited the activity of matrix metalloproteinases (MMPs) involved in tissue remodeling. The inhibition was attributed to the chelation of zinc ions required for MMP activity, showcasing its potential therapeutic application in diseases characterized by excessive tissue remodeling, such as cancer .

Case Study 2: Water Quality Assessment

In a research project assessing heavy metal contamination in urban waterways, PDTA was used to extract bioavailable lead and cadmium from sediment samples. The results indicated significant correlations between PDTA-extracted metals and biological impacts on local aquatic life, highlighting its utility in environmental monitoring .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biochemistry | Enzyme inhibition | Prevents unwanted reactions |

| Analytical Chemistry | Complexometric titrations | Accurate metal ion quantification |

| Environmental Science | Heavy metal bioavailability assessment | Evaluates ecological risks |

| Water Treatment | Scale prevention | Protects infrastructure from corrosion |

| Agriculture | Nutrient chelation | Enhances crop yield |

作用机制

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to chelate metal ions, N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid is unique due to its specific structural configuration, which can offer different binding affinities and selectivities for certain metal ions.

相似化合物的比较

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxyl groups and two amine groups.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with five carboxyl groups and three amine groups, offering higher chelation capacity.

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid stands out due to its unique balance of carboxyl and amine groups, providing distinct chelation properties that can be advantageous in specific applications.

生物活性

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (also known as PDTA) is a synthetic chelating agent that has garnered attention for its biological activity in various fields, including biochemistry, pharmacology, and environmental science. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

PDTA is a derivative of phenylenediamine and tetraacetic acid, characterized by its ability to form stable complexes with metal ions. The chemical formula is C10H14N2O8, and its structure can be represented as follows:

PDTA functions primarily through its chelation properties, binding to metal ions such as lead, cadmium, and mercury. This chelation reduces metal ion toxicity by facilitating their excretion from biological systems. The mechanism involves the formation of stable metal-PDTA complexes that are less harmful than their free metal counterparts.

1. Toxic Metal Chelation

One of the most significant biological activities of PDTA is its role in detoxifying heavy metals. Studies have shown that PDTA effectively reduces lead levels in biological systems:

- Case Study : A study involving rats demonstrated that administration of PDTA significantly lowered blood lead levels compared to untreated controls. Serum biochemistry indicated improved renal function post-treatment .

2. Antioxidant Properties

PDTA exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells:

- Research Findings : In vitro assays have shown that PDTA can scavenge free radicals effectively. Its antioxidant capacity is attributed to the presence of amino groups that can donate electrons to reactive species .

3. Biological Applications

PDTA's chelation properties have led to its application in various therapeutic contexts:

- Pharmaceutical Use : PDTA has been explored as a potential therapeutic agent for conditions associated with heavy metal toxicity and oxidative stress. Its ability to enhance the bioavailability of certain drugs by chelating competing metal ions has also been noted.

Data Table: Summary of Biological Activities

Clinical Implications

The clinical implications of PDTA are vast, particularly in treating heavy metal poisoning and related disorders. Its effectiveness in reducing lead toxicity suggests potential applications in public health interventions aimed at reducing environmental exposure to heavy metals.

属性

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQJPXPEIIEMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393207 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-02-1 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。